![molecular formula C16H11BrO3 B5842261 7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)

7-[(2-bromobenzyl)oxy]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

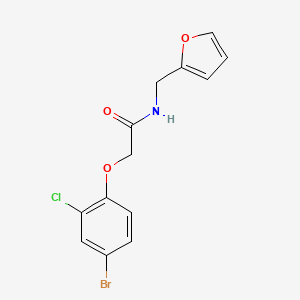

“7-[(2-bromobenzyl)oxy]-2H-chromen-2-one” is a chemical compound. It is related to a class of compounds known as coumarins . The compound has a molecular weight of 403.23 .

Molecular Structure Analysis

The InChI code for “7-[(2-bromobenzyl)oxy]-2H-chromen-2-one” is1S/C19H15BrO5/c1-11-14-7-6-13 (24-10-12-4-2-3-5-16 (12)20)8-17 (14)25-19 (23)15 (11)9-18 (21)22/h2-8H,9-10H2,1H3, (H,21,22) . This code provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

- Anti-inflammatory Activity : Researchers have investigated the anti-inflammatory effects of 7-[(2-bromobenzyl)oxy]-2H-chromen-2-one. It may inhibit inflammatory pathways, making it a potential candidate for drug development .

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxicity against cancer cells. Researchers are exploring its potential as an anticancer agent .

- Neuroprotective Effects : Some studies indicate that 7-[(2-bromobenzyl)oxy]-2H-chromen-2-one may protect neurons from oxidative stress and neurodegeneration. It could be relevant in the context of neurodegenerative diseases like Alzheimer’s .

- Cholinesterase Inhibition : The compound has been investigated as a potential inhibitor of cholinesterases (acetylcholinesterase and butyrylcholinesterase). These enzymes play a crucial role in neurotransmission and are relevant in Alzheimer’s disease treatment .

- Monoamine Oxidase B (MAO B) Inhibition : Researchers have explored its ability to inhibit MAO B, an enzyme associated with neurodegenerative disorders. Inhibiting MAO B may enhance neurotransmitter levels and protect against neuronal damage .

- Boronic Acid Derivatives : 7-[(2-bromobenzyl)oxy]-2H-chromen-2-one is a boronic acid derivative. Such compounds are valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

- Photoluminescent Properties : This compound exhibits fluorescence under certain conditions. Researchers have explored its potential as a fluorescent probe or sensor in materials science applications .

- Theoretical Studies : Computational simulations have been conducted to understand the electronic structure, stability, and reactivity of 7-[(2-bromobenzyl)oxy]-2H-chromen-2-one. These studies contribute to our understanding of its behavior at the molecular level .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Chemical Reactions

Materials Science and Photoluminescence

Computational Chemistry and Molecular Modeling

Propriétés

IUPAC Name |

7-[(2-bromophenyl)methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c17-14-4-2-1-3-12(14)10-19-13-7-5-11-6-8-16(18)20-15(11)9-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNSQWOTVKHEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)

![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)

![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)

![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)